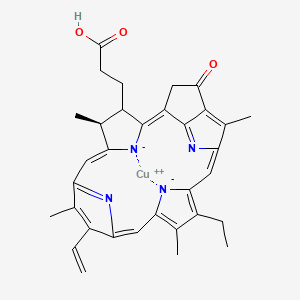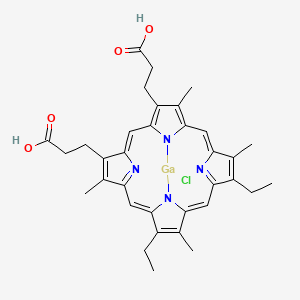
Cu(II) Pyropheophorbide a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cu(II) Pyropheophorbide a is a copper complex of pyropheophorbide a, a derivative of chlorophyll. This compound is known for its photosensitizing properties, making it a valuable agent in photodynamic therapy (PDT) and other scientific applications. The copper ion in the complex enhances its stability and photophysical properties, making it more effective in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cu(II) Pyropheophorbide a can be synthesized through the metallation of pyropheophorbide a with copper ions. The process typically involves dissolving pyropheophorbide a in an organic solvent such as dimethylformamide (DMF) and then adding a copper salt, such as copper acetate, under controlled conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the metallation is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing purification techniques such as column chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Cu(II) Pyropheophorbide a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the copper ion, affecting the compound’s properties.
Substitution: The copper ion can be replaced by other metal ions through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various metal salts in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield different copper oxidation states.
Wissenschaftliche Forschungsanwendungen
Cu(II) Pyropheophorbide a has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions and studies involving light-induced processes.
Biology: Employed in studies of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Widely used in photodynamic therapy (PDT) for treating various cancers.
Wirkmechanismus
The mechanism of action of Cu(II) Pyropheophorbide a in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon light activation. When exposed to light of a specific wavelength, the compound absorbs the energy and transfers it to molecular oxygen, producing singlet oxygen and other ROS. These reactive species cause damage to cellular components, leading to cell death. The compound primarily targets cellular membranes and organelles, disrupting their function and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Cu(II) Pyropheophorbide a can be compared with other similar compounds, such as:
Pheophorbide a: A chlorophyll derivative without the copper ion.
Methyl Pyropheophorbide a: Another derivative with a methyl group, used in similar applications but with different photophysical properties.
Chlorin e6: A related compound used in PDT with different absorption characteristics and photodynamic efficiency.
The uniqueness of this compound lies in its enhanced stability and photophysical properties due to the presence of the copper ion, making it a more effective photosensitizer in various applications.
Eigenschaften
Molekularformel |
C33H32CuN4O3 |
|---|---|
Molekulargewicht |
596.2 g/mol |
IUPAC-Name |
copper;3-[(21S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-7,24-diaza-23,25-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,12,14,16,18(24),19-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C33H34N4O3.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H3,34,35,36,37,38,39,40);/q;+2/p-2/t17-,21?;/m0./s1 |
InChI-Schlüssel |
YKIQPNCLKKFXMV-JJTBHEEUSA-L |
Isomerische SMILES |
CCC1=C2C=C3C(=C4C(=O)CC(=C5C([C@@H](C(=CC6=NC(=CC(=C1C)[N-]2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C.[Cu+2] |
Kanonische SMILES |
CCC1=C2C=C3C(=C4C(=O)CC(=C5C(C(C(=CC6=NC(=CC(=C1C)[N-]2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)

![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)







![ethyl N-[(2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate](/img/structure/B12340146.png)

